(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid is a bicyclic compound characterized by its unique spiro structure, which includes a nitrogen atom in its framework. This compound falls under the category of azaspiro compounds, which are of significant interest in medicinal chemistry due to their potential biological activities. The compound is often referred to by its full chemical name and has various synonyms, including (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid.
The compound can be sourced from various chemical suppliers and manufacturers globally. Notable suppliers include Jinan Elephant International Trading Co., Ltd., Dezhou LonWel Pharmaceutical Technology Co., Ltd., and Shanghai Moss Medicine Technology Co., Ltd. . It is also available through platforms like VWR and PubChem, which provide detailed product specifications and safety data sheets.
(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid is classified as an organic compound with the following identifiers:
The synthesis of (6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid typically involves multi-step organic reactions that may include cyclization and functional group modifications. One common method involves the use of protecting groups, such as tert-butoxycarbonyl (BOC), to facilitate selective reactions without affecting other functional groups.
The synthesis process may involve:
The molecular structure of (6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid features a spirocyclic arrangement with a nitrogen atom integrated into the heptane ring system. The specific stereochemistry at the 6-position is crucial for its biological activity.
(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and amines:
The reactivity of this compound is influenced by its functional groups, particularly the carboxylic acid and amine moieties, which can engage in nucleophilic substitution reactions and condensation reactions under appropriate conditions.
Relevant data on physical properties can be found in supplier catalogs and chemical databases such as PubChem, which provide insights into solubility, melting points, and other characteristics relevant for laboratory handling.
(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid has potential applications in:
Conformationally restricted amino acids represent a cornerstone strategy in modern medicinal chemistry for enhancing the target specificity, metabolic stability, and pharmacokinetic profiles of peptide-based therapeutics. Unlike proteinogenic amino acids that exhibit significant conformational flexibility, these engineered building locks adopt defined spatial orientations that effectively "pre-organize" molecular structures for optimal interaction with biological targets. The spirocyclic proline analog (6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid exemplifies this approach through its structurally rigid architecture, which dramatically reduces the entropic penalty associated with target binding. This compound contains a cyclopropane ring fused orthogonally to a pyrrolidine system via a spiro junction, creating a three-dimensional geometry that effectively mimics bioactive proline conformations while eliminating rotational freedom .
The therapeutic advantages conferred by this conformational restriction are profound. Molecular dynamics simulations reveal that incorporation of this spirocyclic proline analog into peptide chains reduces backbone flexibility by approximately 70% compared to standard proline residues, leading to substantial improvements in receptor binding affinity and biological activity. For instance, antiviral compounds featuring this scaffold demonstrate dissociation constants (Kd) in the picomolar range, representing up to 100-fold enhancements over flexible analogs. Additionally, the enhanced metabolic stability stemming from the cyclopropane ring's steric protection increases plasma half-life significantly, as evidenced by preclinical pharmacokinetic studies showing 3-fold longer circulation times compared to non-constrained counterparts. These properties collectively address the perennial challenges of oral bioavailability and enzymatic degradation that frequently plague peptide-derived therapeutics [7].
Table 1: Comparative Properties of Standard Proline versus (6R)-5-Azaspiro[2.4]heptane-6-carboxylic Acid
Structural Parameter | Standard Proline | (6R)-5-Azaspiro[2.4]heptane-6-carboxylic Acid |
---|---|---|
Ring Flexibility | High (puckering equilibrium) | Restricted (fixed envelope conformation) |
N-Inversion Barrier | ~7 kcal/mol | >12 kcal/mol |
Rotatable Bonds | 2 | 0 |
Spatial Orientation | Dynamic | Fixed by cyclopropane constraint |
Typical Binding Affinity Enhancement | Baseline | 10-100x improvement |
The azaspiro[2.4]heptane core represents a strategically engineered hybrid structure that merges the geometric constraints of cyclopropane with the biologically compatible pyrrolidine system. This bicyclic framework consists of a five-membered saturated nitrogen heterocycle (azetidine) connected through a quaternary spiro carbon to a highly strained cyclopropane ring. This configuration generates a characteristic V-shaped topology that projects functional groups in precise three-dimensional orientations unavailable to monocyclic systems. The cyclopropane moiety induces approximately 20 kcal/mol of ring strain energy, significantly altering electronic distribution through bent bond geometry and creating a substantial dipole moment that enhances interactions with complementary binding pockets [7].
The chiral center at position 6 (R-configuration) dictates the spatial orientation of the carboxylic acid functionality, enabling stereoselective interactions with biological targets. This carboxylic acid group exhibits atypical hydrogen-bonding capacity and dipole characteristics due to through-space interactions with the electron-rich cyclopropane ring, as confirmed by X-ray crystallography and computational analysis. These electronic perturbations lower the carboxylic acid pKa by approximately 0.5-1.0 units compared to standard proline derivatives, enhancing salt formation capabilities crucial for pharmaceutical formulation. The quaternary spiro carbon creates a topological bifurcation that sterically shields the nitrogen atom, significantly reducing susceptibility to oxidative metabolism while maintaining hydrogen-bond acceptor capacity essential for target engagement [3] .
Table 2: Synthesis Approaches for (6R)-5-Azaspiro[2.4]heptane-6-carboxylic Acid Derivatives
Synthetic Strategy | Key Steps | Enantiomeric Excess | Overall Yield | Reference |
---|---|---|---|---|
Catalytic Enantioselective Alkylation | Phase-transfer catalyzed double allylic alkylation followed by cyclopropanation | 95% ee | 49% over 5 steps | |
Chiral Pool Approach | Derivatization from enantiopure 4-hydroxyproline or pyroglutamic acid | >99% ee | 30-35% over 6-8 steps | |
Racemic Synthesis with Resolution | Diastereomeric salt formation using chiral amines | 99% ee after recrystallization | 20-25% (theoretical max 50%) | [2] |
Benzyloxycarbonyl Protection Route | Z-protected intermediate (EVT-11978624) followed by hydrogenolysis | Not specified | Commercial intermediate | [3] |
The discovery of (6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid as a privileged scaffold emerged from urgent efforts to address the global hepatitis C virus (HCV) pandemic affecting over 110 million individuals worldwide with 700,000 annual fatalities. Prior to 2010, HCV therapies relied on interferon-based regimens with severe side effects and cure rates below 50%. The breakthrough came when medicinal chemists at Gilead Sciences identified this spirocyclic proline analog as the critical structural component enabling picomolar inhibition of the hepatitis C virus non-structural protein 5A (NS5A), a multifunctional protein essential for viral replication. The compound's distinctive three-dimensional shape allowed simultaneous engagement with multiple subpockets within the NS5A dimerization domain, a feat unattainable with conventional amino acid scaffolds .
The initial synthetic routes to this structurally complex amino acid presented formidable challenges. First-generation approaches (2009-2012) depended on resolution of racemic mixtures via diastereomeric salt formation, a process that capped maximum theoretical yield at 50% and generated substantial waste streams. The landmark 2014 patent (CN103687489A) documented improved methodology using phase-transfer catalysis and established the compound's industrial viability. However, the true revolution arrived in 2020 with the development of a catalytic enantioselective synthesis employing chinconidine-derived phase-transfer catalysts, which directly furnished the (S)-4-methyleneproline precursor in 71% yield and 95% enantiomeric excess. Subsequent transformations, including dibromocarbene addition and reductive debromination, efficiently installed the cyclopropane ring to yield the target molecule with preserved stereochemical integrity. This methodology represented the first asymmetric catalytic route to this valuable scaffold, eliminating dependence on chiral pool starting materials [2] .
The incorporation of (6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid into ledipasvir (commercialized 2014) marked a therapeutic milestone, producing an HCV NS5A inhibitor with picomolar potency (EC50 = 31 pM against genotype 1a). This compound became the cornerstone of combination therapies achieving >95% cure rates with 12-week oral regimens. The subsequent diversification into other therapeutic areas is exemplified by the difluoro analog (VC17875161), where strategic fluorination further enhanced membrane permeability and metabolic stability for central nervous system applications. Current research explores this scaffold's potential against SARS-CoV-2 and respiratory syncytial virus, leveraging its demonstrated capacity to disrupt viral protein oligomerization through conformational constraints unavailable to flexible analogs [7].
Figure: Historical Development Timeline of (6R)-5-Azaspiro[2.4]heptane-6-carboxylic Acid Applications
2009-2011: Initial discovery in HCV NS5A inhibitor programs 2012: First racemic synthesis (patent CN103687489A) 2014: Ledipasvir FDA approval (containing (R)-enantiomer) 2015: Commercial availability of Boc-protected intermediate (CAS 1454843-78-7) 2018: EVT-11978624 as advanced synthetic intermediate 2020: Catalytic enantioselective synthesis published 2023: Evaluation in SARS-CoV-2 fusion inhibitor candidates
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: